molecular formula C12H13ClN2O B15046364 2-(3-Chloropropyl)-6-methoxyquinazoline CAS No. 2006276-98-6

2-(3-Chloropropyl)-6-methoxyquinazoline

Cat. No.: B15046364
CAS No.: 2006276-98-6
M. Wt: 236.70 g/mol
InChI Key: KNMJZKXOEOJFTO-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-6-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxyquinazoline.

    Alkylation: The 6-methoxyquinazoline is then alkylated with 3-chloropropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-6-methoxyquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinazoline derivatives with different functional groups.

    Reduction: The compound can be reduced to form 2-(3-propyl)-6-methoxyquinazoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(3-substituted propyl)-6-methoxyquinazoline derivatives.

    Oxidation: Formation of quinazoline derivatives with aldehyde, carboxylic acid, or hydroxyl groups.

    Reduction: Formation of 2-(3-propyl)-6-methoxyquinazoline.

Scientific Research Applications

2-(3-Chloropropyl)-6-methoxyquinazoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropyl)-1,3-dioxolane: A compound with a similar 3-chloropropyl group but different core structure.

    3-Chloropropyltrimethoxysilane: Another compound with a 3-chloropropyl group used in different applications.

Uniqueness

2-(3-Chloropropyl)-6-methoxyquinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. Its combination of a 3-chloropropyl group and a methoxy group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2006276-98-6

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-(3-chloropropyl)-6-methoxyquinazoline

InChI

InChI=1S/C12H13ClN2O/c1-16-10-4-5-11-9(7-10)8-14-12(15-11)3-2-6-13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

KNMJZKXOEOJFTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)CCCCl

Origin of Product

United States

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